5-Fluoro-4-methylpicolinonitrile
Description
5-Fluoro-4-methylpicolinonitrile is a pyridine derivative featuring a nitrile (-CN) group at position 2, a fluorine atom at position 5, and a methyl (-CH₃) group at position 4. Its nitrile group enhances reactivity, enabling participation in cycloaddition or nucleophilic substitution reactions, while the fluorine atom improves metabolic stability and lipophilicity in drug candidates .
Properties
Molecular Formula |
C7H5FN2 |
|---|---|
Molecular Weight |
136.13 g/mol |
IUPAC Name |
5-fluoro-4-methylpyridine-2-carbonitrile |
InChI |
InChI=1S/C7H5FN2/c1-5-2-6(3-9)10-4-7(5)8/h2,4H,1H3 |
InChI Key |
DUIFYTQUDNAJMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1F)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
2-Fluoro-4-methyl-5-nitropyridine
- Structural Differences: The nitro (-NO₂) group at position 5 and fluorine at position 2 create distinct electronic effects compared to this compound. The nitro group is strongly electron-withdrawing, reducing aromatic ring electron density and increasing thermal instability .
- Synthesis: Typically synthesized via nitration of fluorinated pyridines or displacement reactions, as seen in methods involving chlorobenzene reflux with nitro-phenol derivatives .
- Applications : Used in explosives and as a precursor for amines (via reduction). Its hazards include explosivity under high temperatures, limiting its handling protocols .
2-Amino-5-fluoro-4-picoline
- Structural Differences: The amino (-NH₂) group at position 2 introduces basicity and nucleophilicity, contrasting with the nitrile group in the target compound.
- Reactivity: The amino group participates in coupling reactions (e.g., Suzuki-Miyaura), making it valuable in constructing heterocyclic frameworks for drug discovery .
- Applications : Predominantly used in ligand design and as a precursor for antimetabolites or kinase inhibitors .
Physical and Chemical Properties
- Polarity: The nitrile group in this compound increases polarity (logP ~1.2), enhancing solubility in polar aprotic solvents compared to the nitro analog (logP ~2.1) .
- Thermal Stability : Nitro derivatives decompose explosively above 150°C, whereas nitriles and amines exhibit higher thermal stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
